N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
“N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. While there is limited information available specifically on this compound, compounds with similar structures have been studied .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . These compounds often adopt an envelope conformation, which might help for the relief torsion tension .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been recognized for their antibacterial properties. They act on various bacterial strains by interfering with the bacteria’s ability to synthesize essential proteins or nucleic acids. For instance, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common culprits in infections .
Antifungal Activity
Similar to their antibacterial uses, imidazole compounds can also serve as antifungal agents. They target the cell membrane of fungi, disrupting its integrity and leading to cell death. This is particularly useful in treating diseases caused by fungi like Cryptococcus neoformans .
Antitubercular Agents
The fight against tuberculosis (TB) has been bolstered by the discovery of imidazole derivatives that exhibit antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis , the bacterium responsible for TB, offering a potential pathway for new therapeutic agents .
Anti-inflammatory Properties
Imidazole derivatives can also be developed as anti-inflammatory drugs. They work by modulating the body’s inflammatory response, potentially providing relief in conditions like arthritis and other chronic inflammatory diseases .
Antitumor and Anticancer Applications
The structural flexibility of imidazole allows for the creation of compounds that can act as inhibitors to certain pathways involved in cancer cell proliferation. Research into imidazole derivatives as antitumor agents is ongoing, with the potential to contribute to cancer treatment regimens .
Antidiabetic Activity
Some imidazole derivatives have been found to exhibit antidiabetic activity, offering another avenue for the management of diabetes. They may function by influencing insulin release or by acting on other metabolic pathways involved in glucose regulation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6,7-dihydro-5h-pyrrolo[1,2-a]imidazoles, have been found to inhibit receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
Similar compounds have been found to bind to their targets and inhibit their function . For instance, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles bind to the allosteric pocket of RIPK1 and serve as type III inhibitors .
Biochemical Pathways
Inhibition of ripk1 by similar compounds can affect necroptosis, a form of programmed cell death .
Pharmacokinetics
Similar compounds have been found to have micromolar cellular activity against an aml-leukemia cell line .
Result of Action
Similar compounds have been found to have broad activity spectrum towards various bacterial strains .
Action Environment
Similar compounds have been found to have low in vivo toxicity in mice .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-20-10-16(18-11-20)24(22,23)19-13-5-2-4-12(8-13)14-9-17-15-6-3-7-21(14)15/h2,4-5,8-11,19H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBPSRLNMDEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide |
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